5-amino-N-(2-methoxyphenyl)-1-(4-propan-2-ylphenyl)triazole-4-carboxamide
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Overview
Description
5-amino-N-(2-methoxyphenyl)-1-(4-propan-2-ylphenyl)triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structural features, holds potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(2-methoxyphenyl)-1-(4-propan-2-ylphenyl)triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate alkyne or azide precursors.
Substitution Reactions: Introduction of the amino group and the methoxyphenyl and propan-2-ylphenyl groups can be carried out through nucleophilic substitution reactions.
Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold for designing new compounds with desired properties.
Biology
In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs. This compound may exhibit similar activities and can be used in various bioassays.
Medicine
Medicinally, triazole compounds are known for their antifungal and antiviral properties. This compound could be explored for its potential therapeutic applications in treating infections or other diseases.
Industry
In the industrial sector, triazole derivatives are used as corrosion inhibitors, agrochemicals, and in the synthesis of polymers. This compound may find applications in these areas due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 5-amino-N-(2-methoxyphenyl)-1-(4-propan-2-ylphenyl)triazole-4-carboxamide would depend on its specific biological target. Generally, triazole compounds can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound with antifungal properties.
Fluconazole: A triazole antifungal drug used to treat infections.
Voriconazole: Another triazole antifungal with a broad spectrum of activity.
Uniqueness
5-amino-N-(2-methoxyphenyl)-1-(4-propan-2-ylphenyl)triazole-4-carboxamide is unique due to its specific substitution pattern on the triazole ring. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to other triazole derivatives.
Properties
IUPAC Name |
5-amino-N-(2-methoxyphenyl)-1-(4-propan-2-ylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-12(2)13-8-10-14(11-9-13)24-18(20)17(22-23-24)19(25)21-15-6-4-5-7-16(15)26-3/h4-12H,20H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKWGYQITBMHNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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